![molecular formula C15H24N2O2S B2552331 N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide CAS No. 1209058-41-2](/img/structure/B2552331.png)
N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide
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Description
N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide, also known as BMS-204352, is a chemical compound that has been studied for its potential therapeutic benefits. This compound belongs to a class of drugs known as piperidine derivatives.
Scientific Research Applications
- Findings : Ligand 12 demonstrated a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization. It achieved this effect through σR antagonism. Furthermore, in neuropathic animals, compound 12 fully reversed mechanical allodynia, restoring mechanical thresholds to levels comparable to those before neuropathy induction. This makes it a promising hit-compound for neuropathic pain therapy .
- Details : The compound crystallizes with four crystallographically unique molecules in the asymmetric unit. Although each molecule has a very similar conformation, there is no evidence of pseudo-symmetry .
Neuropathic Pain Therapy
Crystallographic Study
Antioxidant Activity
Histone Methyltransferase Inhibition
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-20(18,19)16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWDQZPOKEYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide |
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